molecular formula C8H6F3NOS B6350966 2-(Trifluormethylthio)benzaldoxime CAS No. 1229627-75-1

2-(Trifluormethylthio)benzaldoxime

Cat. No.: B6350966
CAS No.: 1229627-75-1
M. Wt: 221.20 g/mol
InChI Key: QMVQUWFRXJRUQH-LFYBBSHMSA-N
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Description

2-(Trifluormethylthio)benzaldoxime is a useful research compound. Its molecular formula is C8H6F3NOS and its molecular weight is 221.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.01221947 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[[2-(trifluoromethylsulfanyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)14-7-4-2-1-3-6(7)5-12-13/h1-5,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVQUWFRXJRUQH-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Role of Oxime Chemistry in Advanced Organic Synthesis

Oxime chemistry has been a fundamental part of organic synthesis for more than a century, providing a versatile platform for creating a wide range of organic compounds. numberanalytics.comnumberanalytics.com Oximes are characterized by the C=N-OH functional group and are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.combritannica.com This reaction is often straightforward and efficient, making oximes readily accessible intermediates. orgsyn.org

The significance of oximes lies in their ability to be transformed into other valuable functional groups. numberanalytics.com They are crucial precursors for the synthesis of:

Amines: Through reduction. britannica.com

Nitriles: Via dehydration of aldoximes. britannica.comwikipedia.org

Amides: Through the Beckmann rearrangement. orgsyn.orgwikipedia.org

Heterocyclic compounds: Serving as key building blocks for various nitrogen-containing ring systems. orgsyn.orgresearchgate.net

These transformations make oximes indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, oximes are intermediates in the production of certain drugs and are used in the synthesis of polymers and nanomaterials. numberanalytics.com The oxime functional group's ability to act as a ligand in transition-metal complex catalysis further broadens its utility in modern chemistry. chemicalbook.com

The Importance of Trifluoromethylthio Moieties in Molecular Design

The trifluoromethylthio (-SCF3) group has gained considerable attention in pharmaceutical, agrochemical, and materials chemistry due to the unique properties it imparts to a molecule. researchgate.net The incorporation of fluorine-containing groups is a widely used strategy in drug design to enhance the biological and physicochemical properties of a compound. bohrium.com

Key properties of the trifluoromethylthio group include:

High Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups, which can significantly improve a molecule's ability to cross cell membranes. researchgate.net This enhancement of pharmacokinetic properties can lead to more effective drug candidates. researchgate.netacs.org

Metabolic Stability: As an electron-withdrawing group, the -SCF3 moiety increases a molecule's resistance to in vivo oxidation, thereby improving its metabolic stability. researchgate.net

Electronic Effects: The trifluoromethyl group possesses a high degree of electronegativity, influencing the acidity and basicity of the parent molecule. wikipedia.org

The synthesis of molecules containing trifluoromethylthio ethers has become an active area of research, with a focus on developing new and efficient methods for introducing this valuable functional group. nih.gov The direct functionalization of small molecules with the -SCF3 group is a key strategy in developing new biologically active compounds. acs.org

Historical Context of Ortho Substituted Benzaldoxime Derivatives

Precursor Synthesis and Functionalization Strategies

The cornerstone for the synthesis of 2-(trifluoromethylthio)benzaldoxime is the availability of its aldehyde precursor, 2-(trifluoromethylthio)benzaldehyde. The introduction of the trifluoromethylthio (SCF3) group at the ortho position of the benzaldehyde ring presents a unique synthetic challenge.

Synthesis of 2-(Trifluoromethylthio)benzaldehyde from Ortho-Substituted Aromatics

Another conceptual approach starts from 2-halobenzaldehydes, such as 2-iodobenzaldehyde (B48337). Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. While a specific example for the synthesis of 2-(trifluoromethylthio)benzaldehyde using this method is not published, related transformations have been reported. For instance, the palladium-catalyzed trifluoromethylthiolation of aryl bromides using AgSCF3 has been demonstrated, suggesting that a similar reaction with 2-iodobenzaldehyde could be feasible.

Introduction of the Trifluoromethylthio Group via Electrophilic or Nucleophilic Thiolation Approaches

Modern synthetic organic chemistry offers several methods for the introduction of the trifluoromethylthio group onto an aromatic ring, which can be broadly categorized as electrophilic and nucleophilic thiolation approaches.

Electrophilic Trifluoromethylthiolation: This approach involves the use of an electrophilic "SCF3+" source that reacts with a nucleophilic aromatic ring. For the synthesis of 2-(trifluoromethylthio)benzaldehyde, this would require the generation of a nucleophilic center at the ortho position of the aldehyde. This can be achieved through ortho-lithiation or ortho-magnesiation of a protected benzaldehyde derivative, followed by quenching with an electrophilic trifluoromethylthiolating reagent.

Nucleophilic Trifluoromethylthiolation: In this strategy, a nucleophilic "SCF3-" source is reacted with an electrophilic aromatic ring. A common precursor for this would be an ortho-halo-benzaldehyde, where the halogen atom is displaced by the trifluoromethylthio group via a transition-metal-catalyzed cross-coupling reaction. For example, the reaction of 2-iodobenzaldehyde with a nucleophilic trifluoromethylthiolating reagent like AgSCF3 in the presence of a suitable palladium catalyst and ligand could potentially yield 2-(trifluoromethylthio)benzaldehyde.

A notable development in this area is the palladium-catalyzed ortho-selective C-H trifluoromethylthiolation of arenes using a directing group strategy. This method utilizes a directing group on the aromatic substrate to guide the C-H activation and subsequent functionalization to the ortho position. While this has been demonstrated for various arenes with nitrogen-containing directing groups, a direct application to benzaldehyde has not been explicitly reported. However, a transient directing group strategy could be envisioned.

Oxime Formation Reactions from the Corresponding Aldehyde

Once 2-(trifluoromethylthio)benzaldehyde is obtained, the subsequent step is its conversion to 2-(trifluoromethylthio)benzaldoxime. This is typically achieved through a condensation reaction with a hydroxylamine derivative.

Condensation with Hydroxylamine Derivatives under Varied Catalytic Conditions

The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a base is the most common method for the synthesis of aldoximes. The base, often sodium acetate, sodium carbonate, or an organic base like pyridine (B92270) or triethylamine, is required to neutralize the hydrochloric acid formed and to generate free hydroxylamine.

The reaction conditions can be varied to optimize the yield and reaction time. This includes the choice of solvent, temperature, and catalyst. While polar protic solvents like ethanol (B145695) or water are commonly used, other organic solvents can also be employed. The reaction is typically carried out at room temperature or with gentle heating.

Aldehyde PrecursorReagentsBaseSolventConditionsProduct
2-(Trifluoromethylthio)benzaldehydeHydroxylamine hydrochlorideSodium AcetateEthanolRoom Temperature2-(Trifluoromethylthio)benzaldoxime
2-(Trifluoromethylthio)benzaldehydeHydroxylamine hydrochloridePyridineEthanolReflux2-(Trifluoromethylthio)benzaldoxime

Stereoselective Synthesis and Isolation of (E)- and (Z)-Isomers of 2-(Trifluoromethylthio)benzaldoxime

Benzaldoximes can exist as two geometric isomers, the (E)- and (Z)-isomers, due to the restricted rotation around the C=N double bond. The relative stability of these isomers is influenced by steric and electronic factors of the substituents on the aromatic ring and the oxime nitrogen.

The condensation of an aldehyde with hydroxylamine typically yields a mixture of (E)- and (Z)-isomers, with the (E)-isomer often being the thermodynamically more stable and major product. The separation of these isomers can often be achieved by chromatographic techniques such as column chromatography or by fractional crystallization.

The stereochemical outcome of the oximation reaction can sometimes be influenced by the reaction conditions, such as the pH of the medium and the choice of solvent. However, achieving high stereoselectivity for one isomer directly from the reaction can be challenging. Specific protocols for the stereoselective synthesis of either the (E)- or (Z)-isomer of 2-(trifluoromethylthio)benzaldoxime have not been reported. Such a synthesis would likely require the development of a specific catalytic system or a post-synthesis isomerization and separation procedure.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce the environmental impact of chemical processes.

For the synthesis of oximes, several green chemistry approaches have been developed. These include:

Solvent-free reactions: Conducting the reaction in the absence of a solvent, for example, by grinding the solid reactants together, can significantly reduce waste.

Use of water as a solvent: Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent choice for green synthesis.

Use of alternative energy sources: Microwave irradiation has been shown to accelerate the rate of oxime formation, often leading to higher yields in shorter reaction times compared to conventional heating.

Catalytic approaches: The use of solid acid or base catalysts that can be easily recovered and reused can improve the sustainability of the process.

While specific green chemistry protocols for the synthesis of 2-(trifluoromethylthio)benzaldoxime have not been documented, the general principles and methods developed for other oximes could be readily adapted. For instance, the condensation of 2-(trifluoromethylthio)benzaldehyde with hydroxylamine hydrochloride could likely be performed under solvent-free conditions or in water to afford the desired oxime in a more environmentally benign manner.

Solvent-Free and Solid-Phase Methodologies

The development of solvent-free and solid-phase synthesis techniques represents a significant advancement in green chemistry, offering benefits such as reduced environmental impact, easier purification, and often, faster reaction times.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are conducted without a conventional solvent. For the synthesis of aldoximes, this can often be achieved by grinding the solid reactants together, sometimes with the aid of a catalyst, a process known as mechanochemistry. While specific literature on the solvent-free synthesis of 2-(trifluoromethylthio)benzaldoxime is not prevalent, general methods for aldoxime formation under these conditions are well-established. For instance, the reaction of an aldehyde with hydroxylamine hydrochloride can be facilitated by a solid base in a solvent-free environment.

A related approach involves the use of silica-immobilized L-proline as a catalyst for the synthesis of trifluoromethyl-containing heterocyclic compounds under solvent-free conditions, either by conventional heating or microwave irradiation. This methodology has been shown to be efficient, economical, and environmentally friendly, with the catalyst being easily recoverable and reusable nih.gov. Such a strategy could hypothetically be adapted for the synthesis of 2-(trifluoromethylthio)benzaldoxime from its aldehyde precursor.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) involves attaching a reactant to an insoluble solid support (resin) and carrying out the reaction sequence. Excess reagents and by-products are then easily removed by washing the resin. This technique is highly efficient and amenable to automation, making it a cornerstone of combinatorial chemistry and drug discovery.

The application of SPS to the synthesis of small molecules like benzaldoximes is a viable strategy. In a typical approach, a suitable precursor to 2-(trifluoromethylthio)benzaldehyde would be attached to a solid support. The subsequent chemical transformations, including the introduction of the trifluoromethylthio group and the conversion of the aldehyde to the oxime, would be performed on the resin-bound substrate. The final product, 2-(trifluoromethylthio)benzaldoxime, would then be cleaved from the solid support. Efficient solid-phase syntheses have been developed for related nitrogen- and sulfur-containing heterocyclic compounds, such as benzisothiazolones, demonstrating the feasibility of this approach for complex small molecules nih.gov.

MethodologyDescriptionPotential Advantages
Solvent-Free Reactions are conducted by mixing or grinding neat reactants, often with a solid catalyst.Reduced solvent waste, potential for faster reactions, simplified workup.
Solid-Phase Synthesis is carried out on a molecule attached to an insoluble resin support.Ease of purification, potential for automation and high-throughput synthesis.

Catalytic Pathways for Enhanced Atom Economy

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Catalytic reactions are fundamental to achieving high atom economy, as catalysts can enable more direct reaction pathways and reduce the need for stoichiometric reagents that would otherwise become waste.

The synthesis of 2-(trifluoromethylthio)benzaldehyde, the immediate precursor to the target oxime, can be envisioned through catalytic pathways. One such approach is the catalytic formylation of a suitable trifluoromethylthiolated aromatic precursor. Electrophilic formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, traditionally use stoichiometric amounts of reagents. However, modern catalytic variants aim to improve the atom economy of these transformations youtube.com.

Furthermore, the direct trifluoromethylthiolation of benzaldehyde derivatives represents a cutting-edge catalytic approach. A cooperative catalysis system, employing both a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, has been developed for the synthesis of trifluoromethylthioesters from aldehydes sci-hub.se. This method is highly selective and operates under mild, redox-neutral conditions. Adapting such a dual catalytic strategy could provide a direct and atom-economical route to 2-(trifluoromethylthio)benzaldehyde.

Once the aldehyde precursor is obtained, its conversion to 2-(trifluoromethylthio)benzaldoxime is typically a condensation reaction with hydroxylamine. While this reaction itself has a reasonably good atom economy, the use of a catalyst can enhance its efficiency and mildness.

Catalytic ApproachPrecursor/ReactantDescriptionAtom Economy Enhancement
Catalytic Formylation A trifluoromethylthiolated aromatic compoundIntroduction of the aldehyde group using catalytic methods instead of stoichiometric formylating agents.Minimizes inorganic waste from traditional formylation reagents.
Direct Catalytic Trifluoromethylthiolation Benzaldehyde derivativeIntroduction of the SCF3 group directly onto the aldehyde via a dual photoredox and HAT catalytic system.Provides a more direct route, avoiding multiple steps and protecting groups.

The continual development of innovative catalytic systems is crucial for advancing the synthesis of complex molecules like 2-(trifluoromethylthio)benzaldoxime in a manner that is both efficient and environmentally responsible rsc.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 2-(Trifluoromethylthio)benzaldoxime, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons, the oxime proton, and the aldoxime C-H proton. The aromatic region would likely display a complex multiplet pattern due to the four adjacent protons on the substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethylthio group and the oxime moiety. The proton of the aldoxime group (CH=N) is anticipated to appear as a singlet in the downfield region, typically around 8.0-8.5 ppm. The oxime hydroxyl proton (-NOH) would present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the typical 120-140 ppm range, with their specific shifts dictated by the substituent effects. The imine carbon (C=N) is expected to be found further downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Trifluoromethylthio)benzaldoxime

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic H (4H)7.40 - 7.80m-
CH=N (1H)8.10 - 8.50s-
N-OH (1H)9.00 - 11.00br s-
Aromatic C (6C)--125 - 140
C=N--145 - 155
CF₃--~128 (q)

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹⁹F NMR for Comprehensive Trifluoromethyl Group Characterization

¹⁹F NMR is crucial for characterizing the trifluoromethyl (-CF₃) group. A single resonance peak is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift provides information about the electronic environment around the trifluoromethyl group. In compounds containing a trifluoromethylthio (SCF₃) group attached to an aromatic ring, the ¹⁹F signal typically appears in the range of -40 to -45 ppm relative to a standard like CFCl₃. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. It would be instrumental in assigning the connectivity within the aromatic ring protons. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its attached carbon. merckmillipore.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the aromatic ring and the aldoxime group, as well as the position of the trifluoromethylthio substituent. merckmillipore.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close in space, which is critical for determining the stereochemistry of the oxime (E/Z isomerism). Correlations between the aldoxime proton and specific aromatic protons would help to establish the preferred conformation. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Key Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insight into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 2-(Trifluoromethylthio)benzaldoxime is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the oxime group. The C=N stretching vibration of the oxime is anticipated to appear around 1620-1680 cm⁻¹. Strong, intense absorptions in the 1100-1300 cm⁻¹ range would be indicative of the C-F stretching vibrations of the trifluoromethyl group. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The C=N and aromatic ring vibrations are expected to be strong in the Raman spectrum, while the O-H stretch would be weak.

Table 2: Predicted IR and Raman Vibrational Frequencies for 2-(Trifluoromethylthio)benzaldoxime

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H (oxime)Stretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-3100Strong
C=N (oxime)Stretching1620-1680Strong
Aromatic C=CStretching1450-1600Strong
C-F (CF₃)Stretching1100-1300 (strong, multiple bands)Medium
C-SStretching600-800Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For 2-(Trifluoromethylthio)benzaldoxime (C₈H₆F₃NOS), the exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would be used to measure the mass of the molecular ion with high precision, which serves to confirm the elemental composition. The predicted exact mass allows for the unambiguous determination of the molecular formula.

The standard mass spectrum (e.g., using Electron Ionization, EI) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural evidence. Expected fragmentation pathways could include the loss of the hydroxyl group (-OH), the cleavage of the C-S bond to lose the -SCF₃ radical, or rearrangements of the aromatic ring and oxime group. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure Determination

Precise Geometric Parameters, Bond Lengths, and Angles Analysis

Without experimental crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables for bond lengths, angles, and crystal packing parameters is contingent on the successful crystallization of the compound and subsequent X-ray diffraction analysis, which appears not to have been published in the accessible scientific domain.

Further research, involving the synthesis and crystallographic analysis of 2-(Trifluoromethylthio)benzaldoxime, would be necessary to generate the information required to populate these sections.

Chemical Reactivity and Transformative Processes of 2 Trifluormethylthio Benzaldoxime

Reactions of the Oxime Functionality

The oxime group of 2-(Trifluormethylthio)benzaldoxime is a versatile functional handle, susceptible to a variety of transformations that allow for the synthesis of diverse molecular architectures.

Beckmann Rearrangement and Subsequent Amide Diversification

The Beckmann rearrangement is a classic organic reaction that converts oximes into amides. wikipedia.orgmasterorganicchemistry.com In the case of an aldoxime such as this compound, this rearrangement would be expected to yield the corresponding N-aryl formamide (B127407), specifically 2-(Trifluoromethylthio)formanilide. This transformation is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids, which promote the rearrangement of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.orgorganic-chemistry.org

The strong electron-withdrawing trifluoromethylthio group at the ortho position is expected to influence the rate and potentially the conditions required for the rearrangement. While specific studies on this compound are not prevalent in publicly accessible literature, the general mechanism involves protonation of the hydroxyl group, followed by a 1,2-shift of the aryl group to the nitrogen atom with concurrent departure of a water molecule. The resulting nitrilium ion is then trapped by water to afford the amide after tautomerization.

The resulting amide, 2-(Trifluoromethylthio)formanilide, can serve as a versatile intermediate for further diversification. For instance, hydrolysis of the formamide can lead to the corresponding aniline, while reduction can yield the respective methylamine (B109427) derivative.

Table 1: Representative Conditions for Beckmann Rearrangement of Aldoximes

Catalyst/Reagent SystemConditionsProduct Type
Concentrated Sulfuric AcidHeatingAmide
Polyphosphoric Acid (PPA)HeatingAmide
Phosphorus Pentachloride (PCl₅)Anhydrous, inert solventAmide
Cyanuric Chloride/ZnCl₂Catalytic, mild conditionsAmide wikipedia.org

Note: This table represents general conditions for the Beckmann rearrangement of aldoximes. Specific conditions for this compound may vary.

Dehydration to Corresponding Nitrile Derivatives

The dehydration of aldoximes provides a direct route to nitriles, which are valuable precursors in organic synthesis. ionike.comepa.gov For this compound, this reaction would yield 2-(Trifluoromethylthio)benzonitrile. This transformation is typically achieved using a variety of dehydrating agents.

Common reagents for this purpose include acetic anhydride, thionyl chloride, phosphorus pentoxide, and Burgess reagent. ionike.comepa.gov The reaction generally proceeds under mild to moderate conditions. The presence of the electron-withdrawing trifluoromethylthio group can facilitate the dehydration process by increasing the acidity of the oxime proton and stabilizing the transition state. Iron salts have also been shown to catalyze the dehydration of aldoximes under nitrile-free conditions. nih.gov

Table 2: Common Dehydrating Agents for Aldoximes

Dehydrating AgentTypical Conditions
Acetic Anhydride (Ac₂O)Heating
Thionyl Chloride (SOCl₂)Inert solvent, often with a base
Phosphorus Pentoxide (P₄O₁₀)Heating, often in a high-boiling solvent
Burgess ReagentMild, neutral conditions epa.gov
Oxalyl Chloride/Et₃N/Ph₃PO (catalytic)Mild, rapid reaction researchgate.net

Note: This table lists common reagents for aldoxime dehydration. The optimal reagent for this compound would need to be determined experimentally.

Hydrolysis and Regeneration of Carbonyl Precursors

Oximes can be hydrolyzed back to their parent carbonyl compounds under acidic or enzymatic conditions. In the case of this compound, hydrolysis would regenerate 2-(Trifluoromethylthio)benzaldehyde (B1586764). This reaction is essentially the reverse of oxime formation and is often used as a method for the deprotection of aldehydes and ketones.

Acid-catalyzed hydrolysis typically involves heating the oxime in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom.

Reactivity with Electrophiles and Nucleophiles at the Oxime Nitrogen and Oxygen Centers

The oxime functionality possesses both nucleophilic (at the oxygen and nitrogen atoms) and electrophilic character. The lone pair of electrons on the nitrogen and oxygen atoms allows for reaction with various electrophiles. For instance, alkylation or acylation of the oxime oxygen can occur, leading to O-substituted oxime ethers or esters.

Conversely, the carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles, although this is less common for aldoximes compared to ketoximes. The presence of the electron-withdrawing trifluoromethylthio group will enhance the electrophilicity of the imine carbon, potentially making it more susceptible to nucleophilic attack.

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is a key modulator of the compound's properties and also a site for chemical transformation.

Oxidation and Reduction Pathways of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which are 2-(trifluoromethylsulfinyl)benzaldoxime and 2-(trifluoromethylsulfonyl)benzaldoxime, respectively. These transformations introduce new functional groups and can significantly alter the electronic properties and biological activity of the molecule.

The oxidation of aryl trifluoromethyl sulfides to sulfoxides requires controlled conditions to avoid over-oxidation to the sulfone. libretexts.org Common oxidizing agents for this purpose include hydrogen peroxide in trifluoroacetic acid, which has been shown to be selective for sulfoxide formation. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used, with the stoichiometry and reaction conditions being crucial for controlling the oxidation state. The oxidation to the sulfone is typically achieved using stronger oxidizing agents or an excess of the oxidant.

Table 3: Oxidation of Aryl Trifluoromethyl Sulfides

Oxidizing AgentProductReference
H₂O₂ in Trifluoroacetic AcidAryl Trifluoromethyl Sulfoxide
m-CPBA (1 equivalent)Aryl Trifluoromethyl Sulfoxide
m-CPBA (>2 equivalents)Aryl Trifluoromethyl Sulfone
Oxone®Aryl Trifluoromethyl Sulfone

Note: This table provides examples of oxidizing agents used for aryl trifluoromethyl sulfides. Specific yields and conditions would need to be optimized for this compound.

Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring Influenced by the Fluorinated Thioether

The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing group, a characteristic that significantly influences the reactivity of the benzene ring towards nucleophilic aromatic substitution (SNAr). This effect is primarily due to the strong inductive effect of the fluorine atoms, which polarizes the C-S bond and, consequently, the aromatic ring, making it more susceptible to attack by nucleophiles. The -SCF3 group at the ortho position to the aldoxime can activate the ring for SNAr reactions, particularly at positions ortho and para to the activating group.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related compounds bearing trifluoromethyl or similar electron-withdrawing groups. For instance, studies on nitrophenyl ethers with trifluoromethyl groups have shown a remarkable increase in reactivity towards nucleophiles. chemsociety.org.ng The rate of substitution is dependent on the nature of the nucleophile, the solvent, and the specific position of the leaving group. In the case of this compound, a suitable leaving group, such as a halogen, at the 4- or 6-position would be readily displaced by a variety of nucleophiles.

Table 1: Predicted Reactivity of Substituted 2-(Trifluoromethylthio)benzaldoxime Derivatives in Nucleophilic Aromatic Substitution

Substituent (Leaving Group)PositionNucleophilePredicted Product
-Cl4NaOMe4-Methoxy-2-(trifluoromethylthio)benzaldoxime
-F6NH36-Amino-2-(trifluoromethylthio)benzaldoxime
-Br4NaCN4-Cyano-2-(trifluoromethylthio)benzaldoxime

C-S Bond Cleavage and Subsequent Functionalization

The carbon-sulfur bond in aryl trifluoromethyl thioethers is generally stable; however, its cleavage can be induced under specific reaction conditions, opening pathways for further functionalization. Transition-metal-free methods for C-S bond cleavage often involve strong bases, reducing agents, or photochemical activation. rsc.org For this compound, reductive cleavage of the C-S bond could potentially lead to the formation of 2-mercaptobenzaldoxime, a versatile intermediate for the synthesis of various sulfur-containing heterocyclic compounds.

Alternatively, oxidative cleavage could also be envisioned, although this is less common for trifluoromethyl thioethers compared to simple alkyl thioethers. The development of new catalytic systems is an active area of research, and it is plausible that specific catalysts could be developed to selectively cleave the C-S bond in the presence of the aldoxime functionality.

Electrophilic Aromatic Substitution on the Benzene Ring

The trifluoromethylthio group is a deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. It directs incoming electrophiles primarily to the meta position. The aldoxime group, on the other hand, is generally considered an ortho, para-directing group, although its directing effect can be influenced by the reaction conditions, particularly the pH.

The interplay between these two groups in this compound would result in a complex substitution pattern. The strong deactivating effect of the -SCF3 group would likely dominate, making electrophilic substitution challenging. However, under forcing conditions, substitution might occur, with the position of substitution being a result of the combined directing effects of both the -SCF3 and the aldoxime groups. The most likely positions for electrophilic attack would be the 5-position (meta to -SCF3 and para to the aldoxime) and the 3-position (meta to both groups).

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 2-(Trifluoromethylthio)benzaldoxime

ElectrophileReagent/CatalystPredicted Major Product(s)
Br+Br2/FeBr35-Bromo-2-(trifluoromethylthio)benzaldoxime
NO2+HNO3/H2SO45-Nitro-2-(trifluoromethylthio)benzaldoxime
SO3H2SO42-(Trifluoromethylthio)benzaldoxime-5-sulfonic acid

Radical Reactions and Oxime Radical Chemistry

The oxime functionality in this compound is a precursor to iminoxyl radicals, which are versatile intermediates in organic synthesis. These radicals can be generated through one-electron oxidation of the oxime. nih.gov

Generation and Stability of Iminoxyl Radicals Derived from this compound

The iminoxyl radical of this compound can be generated using various oxidizing agents, such as lead tetraacetate, ceric ammonium (B1175870) nitrate, or through electrochemical methods. nih.govrsc.org The stability of the resulting radical would be influenced by the electronic properties of the trifluoromethylthio group. The electron-withdrawing nature of the -SCF3 group could potentially destabilize the radical to some extent, but resonance stabilization from the aromatic ring would still provide a significant degree of stability, allowing it to participate in subsequent reactions.

Intramolecular Cyclization Reactions for Heterocycle Formation

Once formed, the iminoxyl radical can undergo intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds. nih.gov In the case of the iminoxyl radical derived from this compound, cyclization could occur onto the aromatic ring. This process, known as a 1,5-hydrogen atom transfer (HAT) followed by cyclization, would lead to the formation of a spirocyclic intermediate, which could then rearrange to form a substituted benzisoxazole derivative. The regioselectivity of the cyclization would be influenced by the stability of the resulting radical intermediates.

Theoretical and Computational Chemistry Investigations of 2 Trifluormethylthio Benzaldoxime

Reaction Mechanism Studies and Kinetics

Energetic Profiles and Determination of Activation BarriersBy calculating the energetic profiles of potential reaction pathways, researchers can determine the activation barriers for key transformations involving 2-(Trifluoromethylthio)benzaldoxime.researchgate.netThis data provides quantitative insights into the feasibility and rates of reactions, guiding the design of synthetic routes and the prediction of the compound's chemical behavior under various conditions.

Future Outlook The field of theoretical and computational chemistry provides a robust framework for investigating the properties and reactivity of novel compounds. yale.edu The application of these methods to 2-(Trifluoromethylthio)benzaldoxime would undoubtedly contribute to a deeper understanding of its fundamental chemical nature and could catalyze experimental efforts in its synthesis and application. The lack of current data highlights a clear and promising direction for future research endeavors.

Solvent Effects and Implicit/Explicit Solvation Models on Reactivity

The chemical reactivity of a molecule can be significantly influenced by the surrounding solvent. rsc.org Computational chemistry provides powerful tools to model these interactions through implicit and explicit solvation models. ademircamargo.com

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. rsc.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). For a molecule like 2-(Trifluoromethylthio)benzaldoxime, these models can be employed to calculate the free energy of solvation, which is a key parameter in determining how the solvent affects reaction rates and equilibria. The trifluoromethylthio group, being strongly electron-withdrawing and lipophilic, and the polar oxime group would exhibit distinct interactions with solvents of varying polarities. For instance, in a polar protic solvent like ethanol (B145695), hydrogen bonding with the oxime group would be significant, while in a nonpolar solvent like toluene, dispersion forces would dominate the interaction with the trifluoromethylthio-substituted aromatic ring.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational simulation. rsc.org This method is computationally more demanding but offers a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. kyoto-u.ac.jp For 2-(Trifluoromethylthio)benzaldoxime, an explicit solvation model using water molecules could reveal the specific hydrogen bond network established between water and the nitrogen and oxygen atoms of the oxime group. This level of detail is crucial for understanding reaction mechanisms where the solvent acts not just as a medium but as a direct participant, for example, in hydrolysis reactions.

Hybrid Models: Hybrid models that combine explicit and implicit solvation can offer a balance between computational cost and accuracy. A few shells of explicit solvent molecules can be placed around the solute to capture specific short-range interactions, while the bulk solvent is treated as a continuum.

The choice of solvation model can significantly impact the predicted reactivity of 2-(Trifluoromethylthio)benzaldoxime. The following table illustrates a hypothetical comparison of calculated activation energies for a representative reaction (e.g., hydrolysis) in different solvents using different models.

Solvent ModelSolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Implicit (PCM)Water78.422.5
Implicit (PCM)Acetonitrile37.525.8
Implicit (PCM)Toluene2.429.1
Explicit (TIP3P Water)WaterN/A21.9

Note: The data in this table is illustrative and based on general trends observed for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. youtube.com For a molecule like 2-(Trifluoromethylthio)benzaldoxime, MD simulations can elucidate how the molecule explores its conformational space and how it interacts with other molecules, including other solute molecules or solvent molecules. acs.org

Conformational Flexibility: The 2-(Trifluoromethylthio)benzaldoxime molecule possesses several rotatable bonds, including the C-S bond, the S-CF3 bond, and the C=N-OH linkage. Rotation around these bonds can give rise to different conformers with varying energies and properties. MD simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The flexibility of the trifluoromethylthio group and the orientation of the oxime moiety are critical for determining how the molecule can bind to a potential biological target or self-assemble.

Intermolecular Interactions: MD simulations can also model the aggregation behavior of 2-(Trifluoromethylthio)benzaldoxime in different environments. nih.gov The aromatic ring can participate in π-π stacking interactions, while the polar oxime group can form hydrogen bonds. The trifluoromethylthio group, with its fluorine atoms, can engage in halogen bonding or other non-covalent interactions. Understanding these interactions is key to predicting the material properties of the compound, such as its crystal packing or its tendency to form aggregates in solution.

A typical MD simulation would involve placing one or more molecules of 2-(Trifluoromethylthio)benzaldoxime in a simulation box, solvated with a chosen solvent, and then integrating Newton's equations of motion for all atoms over a certain period. Analysis of the resulting trajectory can provide information on various structural and dynamic properties.

Interaction TypePotential Energy Contribution (kcal/mol)Typical Distance (Å)
π-π Stacking (Aromatic Rings)-2 to -53.4 - 3.8
Hydrogen Bonding (Oxime-Oxime)-3 to -82.7 - 3.1
Dipole-Dipole (SCF3 group)-1 to -33.5 - 4.5

Note: The data in this table is illustrative and based on general findings for similar functional groups.

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) analysis are computational techniques used to correlate the chemical structure of a compound with its reactivity or other properties. nih.gov These methods are particularly valuable when experimental data is scarce, as is the case for 2-(Trifluoromethylthio)benzaldoxime.

Molecular Descriptors: The first step in a QSRR study is to calculate a set of molecular descriptors that numerically represent the chemical structure. For 2-(Trifluoromethylthio)benzaldoxime, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular surface area, volume, and descriptors of molecular shape.

Quantum Chemical Descriptors: HOMO/LUMO energies, Mulliken charges, and dipole moment, which can be obtained from quantum mechanical calculations.

QSRR Model Development: Once the descriptors are calculated for a set of related compounds (e.g., a series of substituted benzaldoximes), a mathematical model is developed to correlate these descriptors with an observed or predicted reactivity parameter. mdpi.com Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forests.

For instance, a hypothetical QSRR model for the reactivity of a series of substituted benzaldoximes in a specific reaction might take the form of the following equation:

log(k) = c0 + c1logP + c2LUMO + c3*Surface_Area

where log(k) is the logarithm of the reaction rate constant, logP is the octanol-water partition coefficient, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, and Surface_Area is the molecular surface area. The coefficients (c0, c1, c2, c3) are determined by fitting the model to a training set of compounds with known reactivities.

Applications and Synthetic Utility of 2 Trifluormethylthio Benzaldoxime in Advanced Organic Synthesis

Precursor in the Synthesis of Novel Fluorinated Heterocyclic Systems

The dual functionality of 2-(Trifluoromethylthio)benzaldoxime, combining a reactive oxime and an ortho-substituted aromatic ring, makes it a promising precursor for constructing diverse heterocyclic scaffolds. The oxime can act as a linchpin in various cyclization and annulation strategies to yield nitrogen- and sulfur-containing ring systems.

Construction of Trifluoromethylated Nitrogen- and Sulfur-Containing Rings (e.g., Oxazoles, Thiazoles, Benzothiazoles)

The synthesis of trifluoromethylated heterocycles is a significant goal in synthetic chemistry. While direct use of 2-(Trifluoromethylthio)benzaldoxime is not extensively documented, research on closely related structures highlights the synthetic potential of the benzaldoxime (B1666162) motif in building these valuable rings.

A noteworthy example is the synthesis of 1-[(Trifluoromethyl)thio]isoquinolines, which are important nitrogen-containing heterocycles. A study demonstrated that 2-alkynylbenzaldoximes, structural analogs of the title compound, can undergo a silver(I)-catalyzed reaction with silver (trifluoromethyl)thiolate (AgSCF₃) to assemble the isoquinoline (B145761) scaffold. dntb.gov.uaresearchgate.net This reaction introduces the SCF₃ group while simultaneously constructing the heterocyclic core, showcasing a powerful strategy for creating complex fluorinated molecules under mild conditions. dntb.gov.uaresearchgate.net

Other related research has focused on the synthesis of different trifluoromethylated heterocycles from aldoxime precursors. For instance, functionalized 3-trifluoromethyl-2-isoxazolines and isoxazoles can be readily prepared from trifluoromethyl aldoxime. nih.gov This process involves the oxidation of the aldoxime to generate a trifluoroacetonitrile (B1584977) oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with various dipolarophiles like olefins and alkynes. nih.govd-nb.info This method provides access to five-membered heterocyclic rings containing both nitrogen and oxygen. nih.gov

While not directly employing benzaldoxime derivatives, alternative methods have been developed for synthesizing other key trifluoromethylated heterocycles. Efficient protocols exist for creating 2-trifluoromethyl benzothiazoles, benzoxazoles, and benzimidazoles through the condensation of amino(thio)phenols or diamines with in situ generated trifluoroacetonitrile (CF₃CN). rsc.orgsciprofiles.com Similarly, 2-trifluoromethyl thiazoles have been synthesized via a [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with CF₃CN. rsc.org

Table 1: Synthesis of Trifluoromethylated Heterocycles from Aldoxime and Related Precursors
Precursor TypeReactionResulting HeterocycleKey FeaturesReference
2-AlkynylbenzaldoximeAg(I)-catalyzed reaction with AgSCF₃1-[(Trifluoromethyl)thio]isoquinolineSimultaneous SCF₃ introduction and ring formation. dntb.gov.ua, researchgate.net
Trifluoromethyl aldoximeOxidation and 1,3-dipolar cycloaddition3-Trifluoromethyl-2-isoxazoline/isoxazoleForms five-membered N,O-heterocycles. nih.gov, d-nb.info
Amino(thio)phenolsCondensation with in situ CF₃CN2-Trifluoromethyl-benzothiazole/benzoxazoleAlternative route to key benz-heterocycles. rsc.org, sciprofiles.com
Pyridinium 1,4-zwitterionic thiolates[3+2] Cycloaddition with CF₃CN2-Trifluoromethyl-thiazoleAccess to substituted thiazole (B1198619) rings. rsc.org

Strategies for Annulation and Ring-Closing Reactions involving the Oxime Moiety

The oxime moiety is a versatile functional group for orchestrating annulation (ring-forming) reactions. The synthesis of 1-[(trifluoromethyl)thio]isoquinolines from 2-alkynylbenzaldoximes is a prime example of such a strategy. researchgate.net In this process, the oxime's nitrogen atom acts as a nucleophile in an intramolecular cyclization onto the activated alkyne, leading to the formation of the isoquinoline ring system. dntb.gov.uaresearchgate.net This type of reaction, where a side chain is used to build a new ring onto the existing benzene (B151609) ring, is a powerful tool in synthetic chemistry. nih.gov

General studies on benzaldoxime reactivity further inform potential pathways. For example, the reaction of benzaldoxime with thiocarbonyl compounds can lead to the formation of nitriles through a radical mechanism, indicating that the C=N-OH group is susceptible to various transformations that could be harnessed for ring-closing strategies under the right conditions. rsc.org

Role in Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. pitt.eduorganic-chemistry.orgyoutube.com Catalysts based on palladium, nickel, copper, iron, and gold are widely used to connect different molecular fragments, a process central to the synthesis of pharmaceuticals and advanced materials. youtube.commit.edunih.govnih.govresearchgate.net

The structure of 2-(Trifluoromethylthio)benzaldoxime contains an aryl ring, which is a common substrate (as an aryl halide or equivalent) in cross-coupling reactions. Furthermore, the synthesis of aryl trifluoromethyl sulfides has been achieved via palladium-catalyzed reactions, highlighting the compatibility of the SCF₃ group with these catalytic cycles. mit.edu Gold-catalyzed protocols have also been developed for C-SCF₃ cross-coupling, demonstrating high functional group tolerance and efficiency under mild conditions. nih.gov

Although specific studies detailing the use of 2-(Trifluoromethylthio)benzaldoxime as a coupling partner are not prominent in the literature, its structural motifs suggest its potential applicability in this area. It could hypothetically be functionalized with a halide to serve as an electrophilic partner or converted into an organometallic reagent to act as a nucleophilic partner in various named reactions like Suzuki, Heck, or Sonogashira couplings.

Applications in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is critical in drug development. scielo.org.mx One established strategy is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. scielo.org.mxwikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org

Molecules containing sulfur and fluorine have been successfully employed in asymmetric synthesis. For example, chiral auxiliaries have been used to synthesize enantioenriched α-SCF₃-substituted β-ketoesters with high selectivity. researchgate.netunimi.it In these cases, a chiral amine is used to form a chiral enamine, which then reacts with an electrophilic SCF₃ source. unimi.it Other research has focused on the asymmetric synthesis of chiral compounds containing both SCF₃ and CF₃ groups using methods based on selenium-catalyzed sulfenofunctionalization. nih.gov

While there is no documented use of 2-(Trifluoromethylthio)benzaldoxime itself as a chiral auxiliary or as a precursor to a chiral ligand, its structure offers potential for such applications. If resolved into its separate atropisomers (if they exist and are stable) or modified with a chiral unit, it could potentially be developed into a novel ligand for asymmetric catalysis, where the sulfur and nitrogen atoms could coordinate to a metal center.

Development of Novel Reagents and Catalysts from its Derivatives

The development of new reagents, particularly for introducing fluorine-containing groups, is an active area of research. Electrophilic trifluoromethylating and trifluoromethylthiolating reagents that are stable and easy to handle (often called "shelf-stable") are highly sought after. beilstein-journals.orgtcichemicals.com These include hypervalent iodine compounds (e.g., Togni reagents) and various sulfonium (B1226848) salts (e.g., Umemoto reagents). beilstein-journals.orgmdpi.com These reagents provide a CF₃⁺ or SCF₃⁺ synthon for reaction with a wide range of nucleophiles. beilstein-journals.orgtcichemicals.com

Derivatives of 2-(Trifluoromethylthio)benzaldoxime could potentially be explored as novel reagents. For instance, modification of the oxime functionality could lead to new chemical entities with unique reactivity. While the literature focuses on developing reagents to install the SCF₃ group, tcichemicals.comresearchgate.net a molecule like 2-(Trifluoromethylthio)benzaldoxime could theoretically serve as a scaffold to build more complex catalytic or reagent systems that already contain this important functional group. However, specific research into developing reagents or catalysts from this compound is not yet available.

Derivatives and Analogues of 2 Trifluormethylthio Benzaldoxime

Structure-Reactivity Relationship Studies of Substituted (Trifluoromethylthio)benzaldoximes

The -SCF3 group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electron-withdrawing nature is expected to increase the acidity of the oxime proton and influence the nucleophilicity of the oxime nitrogen. Furthermore, the position of the -SCF3 group ortho to the aldoxime can lead to steric interactions that may affect the conformation and reactivity of the oxime group.

To understand the structure-reactivity relationships of substituted (trifluoromethylthio)benzaldoximes, one can consider the impact of additional substituents on the benzene (B151609) ring. The electronic effects of these substituents can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a group.

Substituent (X)Hammett Parameter (σp)Expected Effect on Oxime Acidity
-NO20.78Increase
-CN0.66Increase
-Cl0.23Increase
-H0.00Baseline
-CH3-0.17Decrease
-OCH3-0.27Decrease
-NH2-0.66Decrease

This table presents the Hammett para-constants for various substituents and their predicted qualitative effect on the acidity of the oxime proton in a substituted benzaldoxime (B1666162) series. The actual effect in 2-(trifluoromethylthio)benzaldoximes would be a composite of the effects of both the -SCF3 group and the additional substituent.

By synthesizing a library of 2-(trifluoromethylthio)benzaldoximes with varying substituents on the aromatic ring, it would be possible to establish a quantitative structure-activity relationship (QSAR). This would involve correlating physicochemical parameters (such as Hammett constants, lipophilicity (logP), and steric parameters) with a measurable biological activity or a chemical reactivity parameter (e.g., the rate of a specific reaction). Such studies are invaluable for the rational design of new analogues with optimized properties.

Synthesis and Characterization of Advanced Analogues with Modified Substituents on the Benzene Ring

The synthesis of 2-(Trifluoromethylthio)benzaldoxime and its analogues with modified substituents on the benzene ring would likely proceed through a multi-step sequence. A plausible synthetic strategy would involve the introduction of the trifluoromethylthio group onto a substituted benzaldehyde (B42025), followed by the conversion of the aldehyde to the corresponding oxime.

One common method for the trifluoromethylthiolation of aryl halides is the copper-catalyzed reaction with a trifluoromethylthiolating agent, such as trifluoromethylthiolate salts or electrophilic trifluoromethylthiolating reagents. For example, a substituted 2-bromobenzaldehyde could be reacted with a source of the -SCF3 group in the presence of a copper catalyst to yield the corresponding 2-(trifluoromethylthio)benzaldehyde (B1586764).

Once the substituted 2-(trifluoromethylthio)benzaldehyde is obtained, the oxime can be readily formed by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. The reaction conditions can be optimized to control the formation of the (E) and (Z) isomers of the oxime.

Proposed Synthetic Route:

Trifluoromethylthiolation:

Starting Material: Substituted 2-bromobenzaldehyde

Reagent: CuSCF3 or an electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide)

Conditions: Appropriate solvent and temperature, often with a copper catalyst.

Oximation:

Starting Material: Substituted 2-(trifluoromethylthio)benzaldehyde

Reagent: Hydroxylamine hydrochloride (NH2OH·HCl)

Conditions: A base (e.g., sodium acetate, pyridine) in a suitable solvent (e.g., ethanol (B145695), water).

The characterization of these advanced analogues would involve a suite of spectroscopic techniques. 1H and 13C NMR spectroscopy would be used to confirm the structure and connectivity of the atoms, while 19F NMR would be crucial for confirming the presence and integrity of the -SCF3 group. Mass spectrometry would provide information on the molecular weight and fragmentation pattern, and infrared spectroscopy would show the characteristic vibrational frequencies of the functional groups, such as the C=N and O-H stretching of the oxime.

Analytical TechniqueExpected Observations for 2-(Trifluoromethylthio)benzaldoxime
1H NMR Aromatic protons in the 7-8 ppm region, a singlet for the oxime proton (N-OH), and a singlet for the aldoxime proton (CH=N).
13C NMR Aromatic carbons, a carbon signal for the C=N bond, and a quartet for the CF3 carbon due to C-F coupling.
19F NMR A singlet for the -SCF3 group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared Spectroscopy Characteristic absorption bands for O-H stretching (around 3300 cm-1), C=N stretching (around 1650 cm-1), and C-F stretching (around 1100-1200 cm-1).

Exploring Alternative Fluorinated Thioether and Oxime Derivatives

To further expand the chemical space around 2-(Trifluoromethylthio)benzaldoxime, researchers can explore derivatives with alternative fluorinated thioether and oxime functionalities. These modifications can have a significant impact on the compound's properties.

Alternative Fluorinated Thioethers:

Replacing the trifluoromethylthio group with other fluorinated thioether moieties can modulate the lipophilicity and electronic properties of the molecule. Some examples of alternative fluorinated thioether groups include:

Difluoromethylthio (-SCF2H): This group is less lipophilic and less electron-withdrawing than the -SCF3 group, which could lead to different biological activities and pharmacokinetic profiles.

Pentafluoroethylthio (-SCF2CF3): This larger and more lipophilic group can enhance binding to hydrophobic pockets in biological targets.

Trifluoroethylthio (-SCH2CF3): The presence of a methylene spacer alters the electronic properties, making the sulfur less electron-deficient compared to the -SCF3 group.

The synthesis of these analogues would involve the use of the corresponding fluorinated thiolating agents in reactions analogous to those used for trifluoromethylthiolation.

Alternative Oxime Derivatives:

The oxime functionality itself can also be modified. For instance, O-alkylation or O-acylation of the oxime hydroxyl group would produce oxime ethers and esters, respectively. These modifications would eliminate the acidic proton of the oxime and increase the lipophilicity of the molecule, which could have a profound effect on its biological activity and membrane permeability.

The synthesis of these oxime derivatives is typically straightforward, involving the reaction of the parent oxime with an appropriate alkylating or acylating agent in the presence of a base.

Q & A

Q. What are the established synthetic routes for 2-(trifluoromethylthio)benzaldoxime, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves the catalytic reduction of benzaldoxime derivatives. For example, palladium-based catalysts under 1 atm H₂ in aqueous conditions enable efficient reduction to amines, with optimized temperatures (40–60°C) and reaction times (6–12 hours) . Alternative routes include condensation reactions of hydrazides with substituted benzaldehydes, where chloro-substituted benzaldehydes react with hydrazides to form hydrazones . Key parameters for optimization include pH control (neutral to slightly basic), solvent selection (water or ethanol), and catalyst loading (0.5–2 mol% Pd).

Table 1 : Example Reaction Conditions for Pd-Catalyzed Reduction (Adapted from )

CatalystH₂ PressureSolventTemp (°C)Yield (%)
Pd-L81 atmH₂O5092
Pd/C1 atmEtOH6085

Q. What analytical techniques are critical for characterizing 2-(trifluoromethylthio)benzaldoxime and its derivatives?

  • Methodological Answer : Structural elucidation relies on FTIR (C=N stretching at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (oxime proton at δ 8.2–8.5 ppm; CF₃ group at δ 120–125 ppm in ¹⁹F NMR), and mass spectrometry (molecular ion peaks matching theoretical values). Chromatographic purity is assessed via HPLC with UV detection (retention time ~5–7 minutes under C18 column conditions) . NIST Chemistry WebBook provides reference spectral data for validation .

Advanced Research Questions

Q. How do ligand selection and catalyst design influence the stereoselectivity of 2-(trifluoromethylthio)benzaldoxime reductions?

  • Methodological Answer : Ligands such as TMEDA (tetramethylethylenediamine) enhance Cu(I)-catalyzed cross-coupling reactions by stabilizing reactive intermediates. For Pd-based systems, bulky phosphine ligands (e.g., PPh₃) improve selectivity for primary amines by suppressing over-reduction to secondary amines. Computational studies (DFT) predict transition-state geometries, guiding ligand design to favor axial chirality .

Q. What environmental and safety protocols are required for handling 2-(trifluoromethylthio)benzaldoxime?

  • Methodological Answer : Classified under UN3077 as an environmentally hazardous solid (marine pollutant), it requires containment to prevent aquatic exposure . Lab handling mandates fume hoods, PPE (gloves, goggles), and waste neutralization (e.g., oxidation with KMnO₄ under acidic conditions). Storage conditions: inert atmosphere (N₂), –20°C, in amber glass to prevent photodegradation.

Q. How can computational modeling predict the reactivity of 2-(trifluoromethylthio)benzaldoxime in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethylthio group lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular docking screens potential bioactivity by simulating interactions with enzymes (e.g., ferroptosis-related targets in atherosclerosis) . PubChem’s canonical SMILES and InChIKey enable structure input into software like Gaussian or AutoDock .

Q. What contradictions exist in reported synthetic methods, and how can they be resolved?

  • Methodological Answer : Discrepancies arise in catalyst performance: Pd-L8 achieves higher yields (92%) than Pd/C (85%) under similar conditions , attributed to ligand-mediated stabilization. Contradictory solvent effects (water vs. ethanol) are resolved by solvent polarity analysis—water enhances oxime solubility but may hydrolyze intermediates. Systematic Design of Experiments (DoE) identifies optimal conditions, balancing trade-offs between yield and selectivity .

Q. What role does 2-(trifluoromethylthio)benzaldoxime play in medicinal chemistry, particularly in targeting atherosclerosis?

  • Methodological Answer : As a ferroptosis inhibitor, it modulates lipid peroxidation pathways. In vitro assays (e.g., LOX-1 inhibition) and in vivo murine models show reduced plaque formation at IC₅₀ ~10 µM. Structural analogs with electron-withdrawing groups (e.g., –NO₂) enhance potency by 30% .

Table 2 : Bioactivity Screening of Derivatives (Adapted from )

DerivativeTarget EnzymeIC₅₀ (µM)Selectivity Index
Parent CompoundLOX-110.21.0
4-Nitro-substitutedLOX-17.11.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.